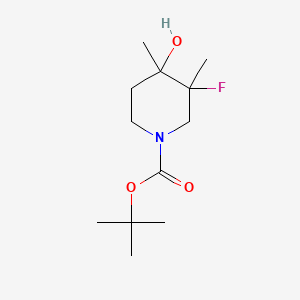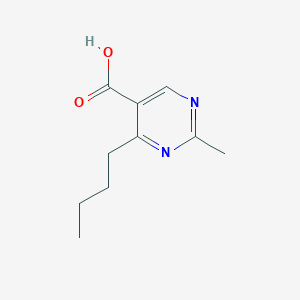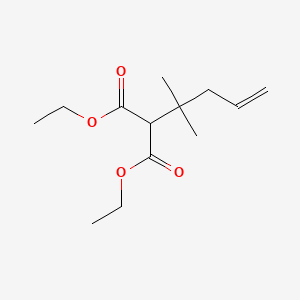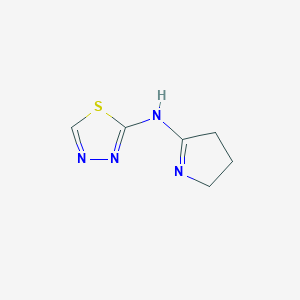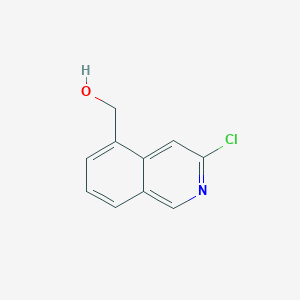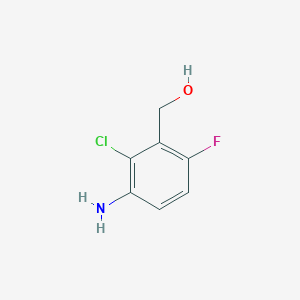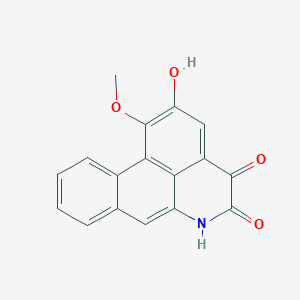
4,5-Dioxodehydroasimilobine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxodehydroasimilobine involves the extraction from Houttuynia cordata . The extraction process typically uses solvents like dichloromethane to isolate the compound from the plant material
Industrial Production Methods
Industrial production methods for this compound are not widely reported. The compound is primarily obtained through natural extraction from plants rather than synthetic industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dioxodehydroasimilobine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
4,5-Dioxodehydroasimilobine has several scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Aristololactam Alkaloids: These compounds share a similar skeleton and are also isolated from plants of the Aristolochiaceae family.
Aporphine Alkaloids: These alkaloids have a similar structure and biological activity.
Uniqueness
4,5-Dioxodehydroasimilobine is unique due to its specific molecular structure and its potent antiplatelet aggregation activity . This makes it a valuable compound for research in cardiovascular therapeutics .
Propiedades
Fórmula molecular |
C17H11NO4 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione |
InChI |
InChI=1S/C17H11NO4/c1-22-16-12(19)7-10-13-11(18-17(21)15(10)20)6-8-4-2-3-5-9(8)14(13)16/h2-7,19H,1H3,(H,18,21) |
Clave InChI |
FPIKZASYTJSPJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


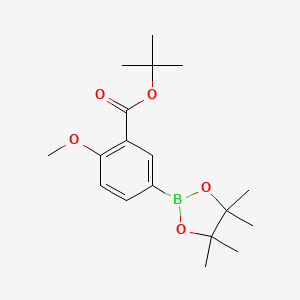
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
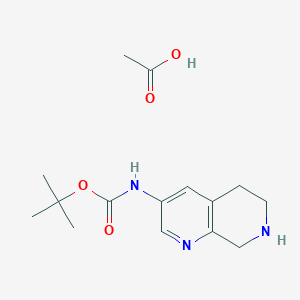
![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

![8-Chloro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13929585.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)
